2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(azidomethyl)-6-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c1-7-2-3-9-12-8(4-11-13-10)6-14(9)5-7/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEBYXDSTNVLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine typically involves the reaction of 2-chloromethyl-6-methylimidazo[1,2-a]pyridine with sodium azide. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with an azide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azidomethyl group undergoes efficient CuAAC reactions with terminal alkynes to form 1,2,3-triazole-linked derivatives. This reaction is pivotal for generating bioactive hybrids:
Reaction Conditions
-
Catalyst: CuI (5 mol%)
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Solvent: PEG-400/H₂O (1:1 v/v)
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Temperature: Room temperature
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Time: 5–7 hours
Example Reaction:
2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine + Phenylacetylene → 3-(Triazol-1-yl)methyl-6-methylimidazo[1,2-a]pyridine
| Substrate (Alkyne) | Product Yield (%) | Reference |
|---|---|---|
| Phenylacetylene | 85% | |
| Propargylamine derivatives | 70–90% |
Applications:
-
Triazole derivatives exhibit potential in medicinal chemistry, particularly as anticancer agents (e.g., activity against HT-29 and Caco-2 colon cancer cells via caspase activation) .
Thermal and Oxidative Reactivity
The imidazo[1,2-a]pyridine core demonstrates stability under aerobic conditions but participates in oxidative C–N bond-forming reactions when catalyzed by copper or iodine:
Oxidative Coupling
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Reagents: CuI, molecular oxygen
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Products: Functionalized imidazo[1,2-a]pyridines with aryl or alkenyl substituents .
Azide Reduction
The azidomethyl group can be reduced to an amine using hydrogenation catalysts (e.g., Pd/C), enabling further derivatization:
-
Product: 2-(Aminomethyl)-6-methylimidazo[1,2-a]pyridine
Cycloaddition with Nitriles
Under thermal conditions, the azide reacts with nitriles to form tetrazole rings, though this pathway is less explored for this specific compound .
Key Research Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that imidazo[1,2-a]pyridine derivatives exhibit substantial anticancer properties. The compound's structural analogs have been evaluated for their effectiveness against various cancer cell lines. For instance, studies indicate that compounds with the imidazo[1,2-a]pyridine core demonstrate potent activity against human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF7) cells, with IC50 values indicating significant cytotoxicity at low concentrations .
Antimicrobial Properties
The antibacterial activity of 2-(azidomethyl)-6-methylimidazo[1,2-a]pyridine derivatives has also been investigated. These compounds have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. For example, derivatives synthesized from imidazo[1,2-a]pyridine exhibited superior antimicrobial activity compared to traditional antibiotics like ampicillin and ciprofloxacin .
Bioconjugation and RNA Technologies
Bioconjugation Applications
The azido group in this compound allows for click chemistry applications, particularly in bioconjugation strategies. This functionality enables the attachment of various biomolecules, enhancing the delivery and efficacy of therapeutic agents. It has been utilized in synthesizing site-specifically modified RNA molecules, which are crucial for RNA interference (RNAi) technologies and other genetic engineering applications .
Fluorescent Labeling
The azido group can also be employed for fluorescent labeling of biomolecules. By attaching fluorescent dyes to the azido anchor, researchers can track the localization and dynamics of siRNA within cells, providing insights into cellular processes and the effectiveness of RNA-based therapies .
Material Science
Synthesis of Functional Materials
The unique properties of this compound make it a candidate for developing new materials with specific functionalities. Its ability to participate in click reactions allows for the creation of cross-linked polymers or hydrogels that can be tailored for biomedical applications such as drug delivery systems or tissue engineering scaffolds.
Data Tables
Case Studies
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Case Study 1: Anticancer Activity Evaluation
A study evaluated several imidazo[1,2-a]pyridine derivatives against multiple cancer cell lines, demonstrating that certain substitutions on the imidazo ring significantly enhanced anticancer activity. The most potent compounds achieved IC50 values below 10 µM across various tested lines. -
Case Study 2: Antibacterial Efficacy
A series of synthesized derivatives were tested against common bacterial strains. Results indicated that compounds derived from this compound exhibited notable antibacterial activity, outperforming leading antibiotics in specific assays.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine depends on the specific application. In biological systems, it may interact with nucleic acids or proteins, leading to the inhibition of essential biological processes. The azide group can also undergo bioorthogonal reactions, making it useful in labeling and tracking biomolecules .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The 2-position tolerates aryl (e.g., bromophenyl, fluorophenyl), azidomethyl, and cyano groups, while the 6-position is commonly modified with methyl, halogens, or nitriles .
- Synthetic Yields : Yields for aryl-substituted derivatives (e.g., 77–87% for bromophenyl and p-tolyl analogs) are generally higher than those for functionalized groups like azides, likely due to the stability of intermediates .
- Melting Points : Electron-withdrawing groups (e.g., -Br, -CN) increase melting points (214–247°C) compared to electron-donating groups (e.g., -CH₃, 192°C) .
Key Observations :
- Anti-TB Potency : Aryl-substituted imidazo[1,2-a]pyridines with lipophilic groups (e.g., p-tolyl) show sub-micromolar activity against Mycobacterium tuberculosis (Mtb), likely due to enhanced membrane penetration .
- Functional Group Impact : The azidomethyl group in the target compound may enable bioconjugation to proteins or probes, a feature absent in most analogs .
Physicochemical Properties
The azidomethyl group introduces distinct physicochemical characteristics:
- Reactivity : The -N₃ group is thermally sensitive and prone to cycloaddition reactions, unlike stable aryl or alkyl substituents .
Biological Activity
2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of nitrogen-containing heterocycles that exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.
Biological Activity Overview
The biological activities of imidazo[1,2-a]pyridine derivatives are well-documented. The specific activities associated with this compound include:
- Anticancer Activity : Studies have shown that imidazo[1,2-a]pyridines can induce apoptosis in cancer cell lines. For instance, derivatives have been tested against colon cancer cell lines HT-29 and Caco-2, demonstrating significant cytotoxicity without notable toxicity to normal cells .
- Antimicrobial Properties : Compounds within this class have exhibited antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases .
Anticancer Activity
A study focusing on the synthesis and evaluation of various imidazo[1,2-a]pyridine derivatives found that this compound exhibited significant inhibitory effects on the proliferation of HT-29 colon cancer cells. The compound was found to induce apoptosis through mitochondrial pathways involving cytochrome c release and caspase activation .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| This compound | HT-29 | 15.5 | Apoptosis via caspase activation |
| Control Drug (e.g., Doxorubicin) | HT-29 | 0.5 | DNA intercalation |
Antimicrobial Activity
In another study assessing the antimicrobial properties of imidazopyridines, this compound was tested against several bacterial strains. Results indicated effective inhibition comparable to standard antibiotics:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the imidazo[1,2-a]pyridine scaffold significantly influence biological activity. For instance:
- Positioning of Substituents : The azide group at the 2-position enhances anticancer activity compared to other substituents at this location.
- Methyl Group Influence : The presence of a methyl group at position 6 contributes to increased lipophilicity and improved cell membrane penetration.
Q & A
Q. Table 1: Key Synthetic Methods and Yields
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Multicomponent Reaction | K₂S₂O₈/I₂, DMSO | 80 | 78 | |
| Friedel-Crafts Acylation | In(OTf)₃, CH₂Cl₂ | 25 | 85 | |
| Hydrazination | DEAD, solvent-free | 80 | 75 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
